molecular formula C16H10BrFN2O B5778493 (Z)-N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)prop-2-enamide

(Z)-N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)prop-2-enamide

Cat. No.: B5778493
M. Wt: 345.16 g/mol
InChI Key: RHJLNQHONCCUSP-GHXNOFRVSA-N
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Description

(Z)-N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)prop-2-enamide is an organic compound that features both bromine and fluorine substituents on its aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-bromobenzaldehyde and 3-fluorobenzyl cyanide.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as potassium carbonate to form the desired enamine.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: The bromine and fluorine substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the development of new materials and polymers.

Biology

In biological research, (Z)-N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)prop-2-enamide may be studied for its potential as a bioactive molecule with applications in drug discovery.

Medicine

The compound could be investigated for its pharmacological properties, including its potential as an anti-inflammatory or anticancer agent.

Industry

In the industrial sector, this compound might be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (Z)-N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)prop-2-enamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(3-chlorophenyl)-2-cyano-3-(3-fluorophenyl)prop-2-enamide
  • (Z)-N-(3-bromophenyl)-2-cyano-3-(4-fluorophenyl)prop-2-enamide

Uniqueness

The presence of both bromine and fluorine substituents in (Z)-N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)prop-2-enamide may confer unique chemical and biological properties, such as increased reactivity or enhanced binding affinity to biological targets.

Properties

IUPAC Name

(Z)-N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrFN2O/c17-13-4-2-6-15(9-13)20-16(21)12(10-19)7-11-3-1-5-14(18)8-11/h1-9H,(H,20,21)/b12-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJLNQHONCCUSP-GHXNOFRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=C(C#N)C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C(/C#N)\C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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